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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two selective and reversible

peptidylarginine deiminase 4 (PAD4) inhibitors, GSK199 and GSK484. Both compounds are

valuable research tools for studying the role of PAD4 in various physiological and pathological

processes, including autoimmune diseases, inflammation, and cancer.

Overview
GSK199 and GSK484 are potent inhibitors of PAD4, an enzyme that catalyzes the conversion

of arginine residues to citrulline in proteins. This post-translational modification, known as

citrullination or deimination, plays a crucial role in various cellular processes, including the

formation of Neutrophil Extracellular Traps (NETs).[1][2] Dysregulation of PAD4 activity has

been implicated in the pathogenesis of several diseases, making it an attractive therapeutic

target.[1] GSK484 is a more potent successor to GSK199, exhibiting a lower IC50 value.[3][4]

Both compounds are selective for PAD4 over other PAD isoforms (PAD1-3).[5][6]
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Compoun
d

Target
Assay
Type

IC50 (no
Ca2+)

IC50 (0.2
mM Ca2+)

IC50 (2
mM Ca2+)

Referenc
e(s)

GSK199 PAD4

Fluorescen

ce

Polarizatio

n

200 nM 250 nM 1 µM [3][7][8]

PAD4
NH3

Release
200 nM - - [8]

GSK484 PAD4

Fluorescen

ce

Polarizatio

n

50 nM - 250 nM [5][9][10]

PAD4
NH3

Release
- - - [10]

Table 2: In Vivo Efficacy of GSK199 and GSK484 in
Disease Models
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Compound
Disease
Model

Animal
Model

Dosing
Regimen

Key
Findings

Reference(s
)

GSK199

Collagen-

Induced

Arthritis (CIA)

DBA1/J mice
30 mg/kg,

daily

Reduced

clinical

disease

activity,

synovial

inflammation,

pannus

formation,

and joint

damage.

[11][12]

GSK484

Cancer-

Associated

Kidney Injury

MMTV-PyMT

mice

4 mg/kg, daily

for 1 week

Suppressed

tumor-

induced

NETosis and

antagonized

kidney injury.

[9][13]

Colorectal

Cancer

(Radiosensiti

zation)

Nude mouse

xenograft
Not specified

Increased

radiosensitivit

y of colorectal

cancer and

inhibited NET

formation.

[14][15]

Arterial

Thrombosis

(Superficial

Erosion)

ApoE-/- mice
4 mg/kg, daily

for 7 days

Reduced

NET

accumulation

and

preserved

endothelial

continuity.

[16]

Experimental

Colitis

C57BL/6

mice

4 mg/kg, 4

times over 9

days

Reduced

mucosal

NETs but did

not improve

[17]
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inflammatory

biomarkers.

Acute Liver

Failure

C57BL/6J

mice

20 mg/kg,

single dose

24h before

insult

Substantially

inhibited NET

formation and

protected

against liver

injury.

[18]

Experimental Protocols
PAD4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the inhibitor to compete with a fluorescently labeled tracer

for binding to the PAD4 enzyme.

Reagents:

PAD4 enzyme

Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM

DTT)

Fluorescent tracer (e.g., GSK215)

Test compounds (GSK199 or GSK484) serially diluted in DMSO

Calcium chloride solution (for assays with calcium)

Procedure:

Serially dilute PAD4 in assay buffer with varying concentrations of calcium (0, 0.2, 2, and

10 mM).

Add 10 nM of the fluorescent tracer GSK215.

Incubate for 50 minutes to allow binding to reach equilibrium.
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For IC50 determination, add serially diluted test compounds to the PAD4 and tracer

mixture at the desired calcium concentration.

Measure fluorescence polarization to determine the displacement of the tracer by the

inhibitor.

Calculate IC50 values from the resulting dose-response curves.[9]

Neutrophil Extracellular Trap (NET) Formation Assay
(Immunofluorescence)
This protocol allows for the visualization and quantification of NET formation by neutrophils in

response to a stimulus.

Reagents:

Isolated human or mouse neutrophils

RPMI 1640 medium with 2% autologous serum

Poly-L-lysine coated coverslips

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), ionomycin)

Test compounds (GSK199 or GSK484)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against a NET marker (e.g., anti-citrullinated Histone H3)

Fluorescently labeled secondary antibody

DNA stain (e.g., Hoechst 33342)
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Procedure:

Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere

for 60 minutes.

Pre-treat the cells with various concentrations of GSK199 or GSK484 for 15-30 minutes.

Stimulate the neutrophils with a NET-inducing agent (e.g., 50 nM PMA) for 3-4 hours.

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells and block non-specific binding sites.

Incubate with the primary antibody against citrullinated Histone H3, followed by the

fluorescently labeled secondary antibody.

Counterstain the DNA with Hoechst 33342.

Visualize the cells using a fluorescence microscope and quantify the percentage of NET-

forming cells.[19][20][21]

In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that

mimics rheumatoid arthritis.

Animal Model: DBA1/J mice.

Induction of Arthritis:

Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's

Adjuvant.

Day 21: Administer a booster immunization with bovine type II collagen and Incomplete

Freund's Adjuvant.

Treatment:
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Administer GSK199 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from the day

of the first immunization.

Efficacy Assessment:

Monitor clinical signs of arthritis (e.g., paw swelling, erythema) daily from day 21 to day 35.

At the end of the study, collect joints for histological analysis of inflammation, pannus

formation, and cartilage/bone damage.

Collect blood samples to measure serum levels of autoantibodies.[11][12]
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Caption: PAD4 signaling pathway leading to NETosis and its inhibition by GSK199/GSK484.
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Caption: Experimental workflow for the in vitro NETosis inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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